molecular formula C28H28BrN5OS B11668700 N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11668700
M. Wt: 562.5 g/mol
InChI Key: CIZTYKOCKYGPJE-NDZAJKAJSA-N
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Description

N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique structural components. This compound features a combination of bromophenyl, tert-butylphenyl, phenyl, and triazolyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: The initial step often involves the condensation of 3-bromophenyl ethylidene with hydrazides.

    Cyclization: The intermediate products undergo cyclization to form the triazolyl ring.

    Substitution Reactions:

Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:

  • N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(1E)-1-(2-fluorophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity

Properties

Molecular Formula

C28H28BrN5OS

Molecular Weight

562.5 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H28BrN5OS/c1-19(21-9-8-10-23(29)17-21)30-31-25(35)18-36-27-33-32-26(34(27)24-11-6-5-7-12-24)20-13-15-22(16-14-20)28(2,3)4/h5-17H,18H2,1-4H3,(H,31,35)/b30-19+

InChI Key

CIZTYKOCKYGPJE-NDZAJKAJSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C)/C4=CC(=CC=C4)Br

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C)C4=CC(=CC=C4)Br

Origin of Product

United States

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